Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide
Overview
Description
Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide is a complex organic compound with significant applications in various scientific fields. It is known for its role as a chelating agent, particularly in the preparation of gadolinium complexes used in magnetic resonance imaging (MRI) as contrast agents .
Mechanism of Action
Target of Action
Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide, also known as 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester, hydrobromide (1:1), is a macrocyclic complexing agent . It primarily targets metal ions, particularly the lanthanide series of metals .
Mode of Action
This compound forms complexes with metal ions, such as gadolinium, europium, terbium, and neodymium . The complexation process involves the interaction of the compound with the metal ions, resulting in changes in the physical and chemical properties of the ions. This interaction is crucial for the compound’s use in various applications, such as magnetic resonance imaging (MRI) and fluorescence imaging .
Biochemical Pathways
The compound affects the biochemical pathways associated with the targeted metal ions. For instance, when complexed with gadolinium, it can be used as a contrast agent for MRI . The compound can also be conjugated to peptides, giving rise to targeted imaging agents seen in the PET, SPECT, and radiotherapy fields .
Pharmacokinetics
Its use in imaging modalities suggests that it has suitable bioavailability and stability for in vivo applications .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific application. In MRI, for example, the gadolinium complex enhances the contrast of the images, improving the visualization of tissues and organs . In radiotherapy, the compound can deliver radiometals to specific targets, potentially enhancing the efficacy of the treatment .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH and temperature of the environment can affect the complexation process and the stability of the formed complexes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide typically involves the reaction of 1,4,7,10-tetraazacyclododecane with tert-butyl bromoacetate under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, often in the presence of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl groups are replaced by other functional groups.
Complexation Reactions: It forms stable complexes with metal ions, particularly lanthanides like gadolinium.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Acetonitrile, dichloromethane.
Metal Salts: Gadolinium chloride for complexation reactions.
Major Products
The major products formed from these reactions include gadolinium complexes, which are crucial for MRI applications. These complexes exhibit high stability and are effective as contrast agents .
Scientific Research Applications
Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide has diverse applications in scientific research:
Chemistry: Used as a chelating agent in the synthesis of metal complexes.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Integral in the development of MRI contrast agents, enhancing imaging quality.
Industry: Utilized in the production of high-purity metal complexes for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Another chelating agent used in similar applications.
1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane: A related compound with similar chelating properties.
Uniqueness
Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide is unique due to its specific structure, which provides enhanced stability and selectivity in metal ion complexation. This makes it particularly effective in applications requiring high stability, such as MRI contrast agents .
Properties
IUPAC Name |
tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N4O6.BrH/c1-24(2,3)34-21(31)18-28-12-10-27-11-13-29(19-22(32)35-25(4,5)6)15-17-30(16-14-28)20-23(33)36-26(7,8)9;/h27H,10-20H2,1-9H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMECCVFSBLSIKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51BrN4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618615 | |
Record name | Tri-tert-butyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149353-23-1 | |
Record name | Tri-tert-butyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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